4-(4-Carboxybutyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-carboxybutyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)4-2-1-3-9-5-7-10(8-6-9)12(15)16/h5-8H,1-4H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVPUPDCZVRBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 4 Carboxybutyl Benzoic Acid and Analogues
Established and Emerging Synthetic Routes to the Core Structure
The construction of the 4-(4-carboxybutyl)benzoic acid framework can be achieved through various synthetic strategies. Established methods often involve multi-step sequences starting from commercially available benzoic acid derivatives. smolecule.com A common approach involves the functionalization of a pre-existing benzoic acid moiety with the carboxybutyl side chain. This can be accomplished through reactions like Friedel-Crafts acylation followed by further modifications. For instance, the synthesis of a related compound, 2-(4-Bromobenzoyl)benzoic acid, utilizes a Friedel-Crafts acylation followed by bromination.
Emerging routes focus on improving efficiency and selectivity. One such method involves the catalytic hydrogenation of oxime intermediates. Another strategy is the oxidation of a suitable precursor, such as a toluene (B28343) derivative with a 4-bromobutyl substituent, using molecular oxygen in the presence of catalysts.
Mechanistic Studies of Primary Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. In the context of synthesizing benzoic acid derivatives, several mechanistic aspects have been studied. For example, in the electrochemical synthesis of 4-cyanobenzoic acid, a related derivative, the process involves an initial electron transfer to 4-iodobenzonitrile, leading to a radical anion. This is followed by the cleavage of the carbon-iodine bond to form a benzonitrile (B105546) radical and an iodide anion. The radical is then further reduced to an anion, which can react with an electrophile like CO2. mdpi.com
In catalytic oxidations, such as the conversion of benzyl (B1604629) alcohol to benzoic acid, the mechanism can vary depending on the catalyst and reaction conditions. For instance, with certain heterogeneous catalysts, the selectivity can be tuned to favor either the aldehyde or the carboxylic acid. researchgate.net
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for selective chemical transformations. rsc.org In the synthesis of benzoic acid derivatives, homogeneous acid catalysis is common in reactions like esterification, where a concentrated acid like sulfuric acid is used. libretexts.org For the synthesis of this compound analogues, transition metal catalysts in a homogeneous setting can be employed for various coupling and functionalization reactions. For instance, the synthesis of some benzoic acid derivatives has been achieved through benzoylation reactions using the Schotten-Baumann method in an aqueous environment at room temperature, which can be considered a form of homogeneous catalysis. researchgate.net
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and catalyst recycling, contributing to process efficiency. researchgate.net In the synthesis of benzoic acid derivatives, heterogeneous catalysts are used in various reactions. For example, the hydration of ethene to ethanol (B145695) uses a solid silicon dioxide catalyst coated with phosphoric(V) acid. libretexts.org For the synthesis of this compound, palladium on carbon (Pd/C) is an effective heterogeneous catalyst for hydrogenation steps. vulcanchem.com The efficiency of such processes can be influenced by factors like catalyst loading, reaction temperature, and stirring speed. vulcanchem.com Research has also explored the use of polymer-supported palladium catalysts for reactions like the alkenylation of aromatics. uliege.be
Homogeneous Catalysis for Selective Transformations
Principles of Green Chemistry in the Production of Benzoic Acid Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comum-palembang.ac.id
Atom Economy Maximization and By-Product Minimization Strategies
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.comrsc.org A higher atom economy signifies a more sustainable process with less waste generation. ibchem.com
Strategies to maximize atom economy and minimize by-products in the synthesis of benzoic acid derivatives include:
Catalytic Reactions: Using catalytic reagents instead of stoichiometric ones is a fundamental strategy to improve atom economy. um-palembang.ac.id For example, the direct reaction of hydrogen and chlorine to produce HCl has 100% atom economy, whereas the reaction of sodium chloride with sulfuric acid has a much lower atom economy due to the formation of sodium sulfate (B86663) as a by-product. libretexts.org
Solvent Selection: The use of environmentally benign solvents like water or supercritical CO2, or conducting reactions in solvent-free conditions, can significantly reduce waste and improve the green credentials of a process. ijpsjournal.comdergipark.org.tr
Renewable Feedstocks: Exploring the use of biomass-derived starting materials, such as coumalic acid, to produce benzoic acid and its derivatives presents a sustainable alternative to petroleum-based routes. rsc.org Lignin-based benzoic acid derivatives are also being investigated as renewable raw materials for the synthesis of valuable chemicals. rsc.org
Process Optimization: Optimizing reaction conditions, such as temperature and catalyst loading, can improve yield and selectivity, thereby reducing the formation of unwanted by-products. google.com
Development and Application of Environmentally Benign Solvents and Reaction Media
The principles of green chemistry are increasingly influencing the synthesis of dicarboxylic acids like this compound, with a significant focus on replacing hazardous organic solvents. jocpr.commdpi.com Water, being non-toxic and abundant, is an ideal solvent for many organic reactions. organic-chemistry.org Its use simplifies operations and enhances efficiency, particularly with water-soluble reactants. organic-chemistry.org For instance, the synthesis of benzoic acid derivatives has been successfully achieved in aqueous media, demonstrating the viability of water as a green solvent. organic-chemistry.orgresearchgate.net
Deep eutectic solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors like urea, represent another class of green solvents. academie-sciences.frgaspublishers.com They share many advantageous properties with ionic liquids, such as low volatility and high thermal stability, but are often cheaper and easier to prepare with 100% atom economy. academie-sciences.fr The application of DESs in reactions like the Ugi reaction showcases their potential as effective and environmentally friendly reaction media. academie-sciences.fr
Furthermore, solvent-free synthesis, often employing grinding techniques, offers an economical and environmentally benign alternative to traditional methods. jocpr.com These reactions can lead to higher yields, increased selectivity, and simplified procedures. jocpr.com The synthesis of various organic compounds, including imines, under solvent-free conditions highlights the broad applicability of this approach. jocpr.com
Energy Efficiency Optimization in Synthetic Protocols
Energy conservation is a critical aspect of sustainable chemical synthesis. nih.govuni-konstanz.de In the context of dicarboxylic acids, biological processes offer insights into energy-efficient pathways. Certain anaerobic bacteria can utilize the decarboxylation of dicarboxylic acids as their sole energy source for growth. nih.govuni-konstanz.de This process, termed decarboxylation phosphorylation, involves the conversion of the small free energy change from decarboxylation into an electrochemical gradient, which then drives ATP synthesis. nih.govuni-konstanz.de While not a direct synthetic method for the target compound, this natural energy conservation mechanism provides a conceptual framework for developing low-energy synthetic routes.
Electrochemical methods also present an energy-efficient alternative to traditional thermochemical processes for synthesizing carboxylic acids. beilstein-journals.org Electrocarboxylation, which involves the fixation of carbon dioxide into organic molecules, can operate under less aggressive reaction conditions and often requires fewer processing steps. beilstein-journals.org This methodology is particularly attractive due to its potential for higher energy efficiency and the use of readily available starting materials. beilstein-journals.org
Industrial Scale Synthesis and Process Optimization
The transition from laboratory-scale synthesis to industrial production requires careful consideration of chemical engineering principles and process optimization to ensure scalability, efficiency, and safety. sdsmt.eduabpi.org.uk
Chemical Engineering Considerations for Scalable Production
For the large-scale production of compounds like this compound, chemical engineers focus on designing and managing processes that are safe, environmentally benign, and economical. sdsmt.edu This involves a hierarchical approach to design, breaking down the complex process into smaller, manageable problems. um-palembang.ac.id Key considerations include reactor design, heat and fluid flow, and separation processes. sdsmt.edu The goal is to create a robust and efficient process that consistently yields a pure product. abpi.org.uk
The choice between a batch and a continuous process is a fundamental decision in process design. um-palembang.ac.id Continuous processes, such as the liquid-phase oxidation of toluene to produce benzoic acid in a continuous stirred tank reactor, are often favored for large-scale production due to their efficiency. researchgate.net The development of a process flowsheet is crucial for outlining the sequence of operations, from raw material input to final product purification. um-palembang.ac.id
Optimization of Reaction Parameters for Enhanced Yield and Purity
Optimizing reaction parameters is essential for maximizing yield and purity. In the synthesis of this compound derivatives, several factors are critical. For instance, in catalytic hydrogenation steps, the choice and concentration of the catalyst, such as palladium on carbon (Pd/C), are significant. vulcanchem.com The use of alkali additives like sodium hydroxide (B78521) can enhance reaction efficiency by maintaining basic conditions. vulcanchem.com Furthermore, physical parameters like stirring speed can be crucial; high-speed stirring (1,200–1,700 rpm) ensures efficient gas-liquid mixing in catalytic hydrogenations, leading to higher conversion rates. vulcanchem.com
The direct oxidation of alkyl-substituted aromatics using molecular oxygen is another important route. In such processes, key parameters to optimize include the composition of the mixed metal catalyst (e.g., cobalt acetate (B1210297) and manganese acetate), reaction temperature (typically 75–85 °C), and oxygen flow rate. Careful monitoring of the reaction to determine its endpoint is also necessary to maximize yield and minimize by-product formation. Factorial design experiments can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously, as demonstrated in the enzymatic synthesis of esters. rsc.org
Synthesis of Functionalized Analogues and Derivatives of this compound
The synthesis of functionalized analogues and derivatives of this compound is crucial for exploring their structure-activity relationships and developing new applications. A variety of synthetic strategies have been employed to create a diverse range of these compounds. researchgate.netnih.gov
One common approach involves the modification of the carboxylic acid groups or the aromatic ring. For example, the Vilsmeier-Haack reaction has been used as a key step in the synthesis of 1-(4-carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid derivatives. mdpi.comnih.gov Another strategy involves the use of building blocks where the functional groups are already in place. For instance, 4-(aminomethyl)benzoic acid can be used as a starting material to synthesize N-acyl derivatives, such as N-(4-carboxybenzyl)nonanamide, by reacting it with the appropriate acid chloride or anhydride. google.com
The synthesis of analogues with different alkyl chain lengths or substitutions on the aromatic ring can be achieved through multi-step sequences. A versatile route to 4-(branched alkyl)benzoic acids starts with a Wittig reaction between an appropriate aldehyde or ketone and p-bromobenzyltriphenylphosphonium bromide. nih.gov This is followed by further transformations of the resulting p-bromostyrene intermediate. nih.gov
Below is a table summarizing the synthesis of some functionalized analogues:
| Analogue/Derivative | Synthetic Method | Key Reagents/Conditions | Reference |
| 1-(4-carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid | Vilsmeier-Haack reaction followed by hydrolysis | Vilsmeier reagent, 1N NaOH | mdpi.comnih.gov |
| N-(4-Carboxybenzyl)nonanamide | Acylation of 4-(aminomethyl)benzoic acid | Nonanoyl chloride, triethylamine | google.com |
| 2-acetoxy-5-(4-carboxybutyl)benzoic acid | Acylation followed by Fries rearrangement | Acetic anhydride, AlCl₃ | researchgate.net |
| 4-(Branched alkyl)benzoic acids | Wittig reaction and subsequent modifications | Aldehyde/ketone, p-bromobenzyltriphenylphosphonium bromide | nih.gov |
| 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid | Reductive amination or alkylation | Benzoic acid derivatives, purification by chromatography | smolecule.com |
These synthetic methodologies provide access to a wide array of analogues, enabling the systematic exploration of their chemical and biological properties.
Elucidation of Molecular and Supramolecular Structures of 4 4 Carboxybutyl Benzoic Acid
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure of 4-(4-carboxybutyl)benzoic acid in different states. These techniques probe the electronic and vibrational energy levels of the molecule, as well as the magnetic environments of its constituent atoms, to build a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For derivatives and analogues of this compound, both ¹H and ¹³C NMR are employed to confirm their structures. nih.gov
In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, in benzoic acid, the protons on the benzene (B151609) ring typically appear in distinct regions of the spectrum. docbrown.info The proton of the carboxylic acid group is characteristically found at a high chemical shift value. docbrown.info The application of the n+1 rule to the splitting patterns helps to deduce the number of adjacent, non-equivalent protons. docbrown.infolibretexts.org In the case of this compound, one would expect to see signals corresponding to the aromatic protons, the aliphatic protons of the butyl chain, and the two carboxylic acid protons. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of different carbon environments. The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms.
Table 1: Predicted ¹H NMR Data for this compound This table is a representation of expected values based on analogous structures and general principles of NMR spectroscopy.
| Proton Environment | Expected Chemical Shift (ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic Protons (ortho to COOH) | ~8.0-8.2 | Doublet | 2H |
| Aromatic Protons (meta to COOH) | ~7.5-7.7 | Doublet | 2H |
| -CH₂- (alpha to aromatic ring) | ~2.7 | Triplet | 2H |
| -CH₂- (beta to aromatic ring) | ~1.7 | Multiplet | 2H |
| -CH₂- (gamma to aromatic ring) | ~1.6 | Multiplet | 2H |
| -CH₂- (alpha to aliphatic COOH) | ~2.4 | Triplet | 2H |
| Aromatic COOH | >12.0 | Singlet | 1H |
| Aliphatic COOH | >12.0 | Singlet | 1H |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding arrangements. For carboxylic acids like this compound, these methods are particularly insightful. nih.govspectroscopyonline.com
FT-IR spectroscopy of carboxylic acids is characterized by several strong and broad absorption bands. spectroscopyonline.com A very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, which is indicative of strong hydrogen bonding between the carboxylic acid groups. spectroscopyonline.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak, typically between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. spectroscopyonline.com Another characteristic feature is the C-O stretching vibration, which is found in the 1320-1210 cm⁻¹ region. spectroscopyonline.com
Raman spectroscopy provides complementary vibrational information. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis of the molecule. nih.gov For this compound, both monomeric and dimeric forms can be studied, with the vibrational frequencies differing between the two states. nih.gov
Table 2: Characteristic Vibrational Frequencies for Carboxylic Acids This table presents typical ranges for key vibrational modes observed in FT-IR and Raman spectra of carboxylic acids.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FT-IR) | Notes |
|---|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3300 - 2500 | Broad, Strong | Characteristic of carboxylic acid dimers. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Sharp peaks. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Multiple peaks expected for the butyl chain. |
| C=O Stretch (Carbonyl) | 1725 - 1680 | Strong, Sharp | Position is sensitive to conjugation and hydrogen bonding. |
| C-O Stretch | 1320 - 1210 | Strong | Often coupled with O-H in-plane bending. |
| O-H Bend (Out-of-plane) | 960 - 900 | Broad, Medium | Also known as the O-H wag. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and pH-Dependent Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of benzoic acid and its derivatives typically shows characteristic absorption bands. rsc.orgcopernicus.org
The optical properties of this compound are expected to be pH-dependent due to the presence of two carboxylic acid groups. researchgate.netrsc.org At low pH, both carboxylic acid groups will be protonated. As the pH increases, the carboxylic acid groups will deprotonate to form carboxylates. This change in protonation state alters the electronic structure of the molecule, leading to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. researchgate.netrsc.org The study of these pH-dependent spectral changes can be used to determine the pKa values of the carboxylic acid groups. researchgate.net For similar molecules, it has been shown that the deprotonated species exhibit different absorbance spectra compared to the protonated species. researchgate.netrsc.org
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure of this compound and its derivatives in the solid state. researchgate.net Such studies reveal the conformation of the flexible butyl chain and the relative orientation of the two carboxylic acid groups. For similar benzoic acid derivatives, the crystal system is often monoclinic or orthorhombic. The analysis provides precise atomic coordinates, which can be used to calculate bond lengths and angles. For example, in a related structure, the C-O bond lengths in the carboxylic acid group were found to be similar, indicating delocalization of the negative charge in the carboxylate. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful tool for elucidating the intricate molecular and electronic properties of this compound. Through the application of quantum chemical calculations and molecular dynamics simulations, a deeper understanding of its structure, reactivity, and behavior in various environments can be achieved. These theoretical methods complement experimental data, providing insights that are often difficult to obtain through empirical means alone. mdpi.comresearchgate.netnih.govekb.eg
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic distributions, and a variety of properties related to chemical reactivity. scispace.comresearchgate.net
Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying molecular systems. Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31++G(d,p) are commonly employed to optimize the molecular geometry and calculate the electronic properties of molecules similar to this compound. researchgate.net
The optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, the structure consists of a planar benzoic acid ring connected to a flexible butyl chain, which is terminated by a second carboxylic acid group. The presence of the flexible alkyl chain allows for various conformations.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on standard values and findings for similar structures like p-n-alkylbenzoic acids. Precise values would require a specific DFT calculation for this molecule.
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C=O (carboxyl) | ~1.22 Å |
| C-O (carboxyl) | ~1.36 Å | |
| O-H (carboxyl) | ~0.97 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-C (alkyl chain) | ~1.53 - 1.54 Å | |
| Bond Angles (°) | O-C-O (carboxyl) | ~123° |
| C-C-C (aromatic) | ~120° | |
| C-C-C (alkyl chain) | ~112° |
DFT calculations also yield important electronic properties. The total energy of a molecule is a key output, and studies on homologous series of p-n-alkylbenzoic acids show a systematic decrease in total energy as the length of the alkyl chain increases, indicating greater stability. researchgate.net
Table 2: Calculated Total Energy for a Homologous Series of p-n-Alkylbenzoic Acids using DFT (B3LYP/6-31++G(d,p)) Data adapted from a study on p-n-alkylbenzoic acids (nBAC) to illustrate the trend. researchgate.net
| Molecule | Number of C atoms in Alkyl Chain | Total Energy (Hartree) |
| 4BAC | 4 | -578.1287 |
| 5BAC | 5 | -617.4457 |
| 6BAC | 6 | -656.7587 |
| 7BAC | 7 | -696.0804 |
| 8BAC | 8 | -735.3989 |
| 9BAC | 9 | -774.7163 |
Based on this trend, the total energy for this compound, which has a C4 alkyl chain, would be expected to align with this systematic stabilization, although the terminal carboxyl group would introduce a significant modification compared to a simple alkyl chain.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reaction.
In studies of p-n-alkylbenzoic acids, it has been observed that as the alkyl chain length increases, the HOMO energy tends to increase while the LUMO energy decreases, leading to a smaller energy gap. researchgate.net This suggests that longer alkyl chains can enhance the reactivity of the molecule.
Table 3: Calculated FMO Properties for a Homologous Series of p-n-Alkylbenzoic Acids (Illustrative) Data adapted from a study on p-n-alkylbenzoic acids (nBAC) to illustrate trends. researchgate.net Energies are in eV.
| Molecule | E(HOMO) | E(LUMO) | Energy Gap (ΔE) |
| 4BAC | -9.01 | -1.55 | 7.46 |
| 5BAC | -8.93 | -1.61 | 7.32 |
| 6BAC | -8.86 | -1.65 | 7.21 |
| 7BAC | -8.79 | -1.69 | 7.10 |
| 8BAC | -8.74 | -1.72 | 7.02 |
| 9BAC | -8.69 | -1.74 | 6.95 |
For this compound, the HOMO is expected to be distributed over the π-system of the benzene ring, while the LUMO would also be centered on the aromatic system. The presence of two electron-withdrawing carboxylic acid groups would likely lower both the HOMO and LUMO energy levels compared to a simple alkylbenzoic acid. The flexible butyl chain would influence the exact orbital energies depending on its conformation.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
An MEP map of this compound would be expected to show the following features:
Negative Potential (Red/Yellow): These regions, indicating high electron density, would be concentrated around the electronegative oxygen atoms of both the benzoic acid and the terminal carboxybutyl groups. These areas represent the most likely sites for electrophilic attack.
Positive Potential (Blue): These electron-deficient regions would be located around the acidic hydrogen atoms of the two carboxylic acid groups. These are the primary sites for nucleophilic attack.
Neutral Potential (Green): The hydrocarbon portions, including the benzene ring's C-H bonds and the alkyl chain, would exhibit a more neutral potential.
This map provides a clear, intuitive guide to the molecule's reactivity, highlighting the acidic nature of the protons and the nucleophilic character of the carboxyl oxygens.
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of how molecules pack together.
For this compound, the two carboxylic acid groups are expected to dominate the intermolecular interactions through the formation of strong hydrogen bonds. A Hirshfeld analysis would likely reveal:
d_norm Map: Bright red spots on the surface would indicate close contacts corresponding to O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. These are the strongest interactions governing the crystal packing.
2D Fingerprint Plots: These plots summarize the intermolecular contacts. For this molecule, the plot would be characterized by:
A high percentage of O···H/H···O contacts , appearing as distinct, sharp spikes. These represent the crucial carboxylic acid hydrogen bonds.
A significant contribution from H···H contacts , which are generally the most abundant but weaker interactions, appearing as a large, diffuse region.
Contributions from C···H/H···C contacts , arising from interactions between the aromatic ring and alkyl chains of neighboring molecules.
This analysis is invaluable for understanding the supramolecular assembly and predicting the crystal packing motifs, which are often driven by the formation of robust hydrogen-bonded dimers or chains. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations are particularly useful for analyzing the conformational flexibility and the influence of a solvent on the structure of this compound.
Conformational Analysis: The four-carbon alkyl chain (butyl group) provides significant conformational freedom. MD simulations can explore the potential energy surface to identify stable conformers. Key possibilities include:
An extended conformation , where the alkyl chain is fully stretched, maximizing the distance between the two carboxylic acid groups.
Various folded or gauche conformations , where the chain bends back, bringing the terminal carboxyl group closer to the benzoic acid ring.
The relative populations of these conformers would be determined by a balance of intramolecular forces and interactions with the surrounding environment.
Solvation Effects: Performing MD simulations in an explicit solvent, such as a box of water molecules, provides critical insights into solvation. For this compound, simulations would show:
The formation of strong hydrogen bonds between the polar carboxylic acid groups and surrounding water molecules.
The hydrophobic alkyl chain and benzene ring would influence the local water structure.
The solvent would mediate the conformational preferences of the molecule, potentially stabilizing certain folded or extended states through specific hydration patterns.
These simulations, often employing force fields like AMBER or CHARMM, are essential for bridging the gap between the properties of a single molecule and its behavior in a realistic chemical or biological medium.
Computational Studies of Interactions with Molecular Systems (e.g., binding domains)
While direct computational investigations focusing exclusively on this compound are limited in publicly available literature, extensive computational modeling has been performed on its derivatives. These studies provide critical insights into how the molecular structure of this compound contributes to interactions within biological binding domains. Techniques such as molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating these interactions at an atomic level. nih.govnih.govchemrxiv.org
Research has prominently featured derivatives of this compound, such as Cinaciguat (B1243192) (BAY 58-2667), in studies of the Heme-Nitric oxide/Oxygen (H-NOX) binding domain of soluble guanylate cyclase (sGC). mdpi.comnih.gov In cases of endothelial dysfunction, where the sGC heme is oxidized and lost, these derivatives can activate sGC. nih.gov Computational studies have been pivotal in understanding this mechanism.
Crystallographic and computational data reveal that derivatives incorporating the this compound scaffold can act as heme-mimetics. nih.govrcsb.org They are capable of binding to the heme-free sGC, occupying the now-vacant pocket. rcsb.org The this compound moiety is crucial for this activity. Its carboxylate groups form interactions that are similar to those of the native heme-propionate groups, while the hydrophobic phenyl ring linker folds within the heme cavity. rcsb.orgvulcanchem.com This binding induces conformational changes, such as the rotation of the αF helix away from the heme pocket, which is believed to be a key step in activating the enzyme. rcsb.org
Molecular dynamics simulations have been employed to analyze the stability and dynamics of these ligand-protein complexes. mdpi.comresearchgate.net For instance, a 50 ns MD simulation was used to identify functionally critical regions of H-NOX domains when bound to activators containing the this compound substructure. mdpi.com Such simulations allow for the detailed analysis of hydrogen bond networks, including their persistence and stability over time, which is a strong indicator of binding affinity. mdpi.comresearchgate.net
The table below summarizes findings from a comparative molecular dynamics study on activators containing the this compound scaffold bound to human H-NOX (hH-NOX) domains. It highlights the key residues involved in hydrogen bonding, demonstrating the specific and stable interactions facilitated by the ligand's structure.
| Acceptor Atom | Donor Atom | Interacting Residue | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|---|
| OAA | HN | ILE-5 | 2.82 | 40.34 |
| OAA | HH11 | ARG-139 | 2.92 | 99.64 |
| OAB | HH21 | ARG-139 | 2.83 | 99.98 |
| OAC | HN | ILE-143 | 2.82 | 81.62 |
| OAD | HE | ASN-7 | 2.84 | 99.88 |
Data sourced from a molecular dynamics simulation study. mdpi.com Acceptor atoms OAA, OAB, OAC, and OAD are part of the aliphatic and aromatic carboxyl groups of the ligand.
Furthermore, computational approaches like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are often used to optimize the molecular geometry of benzoic acid derivatives and to analyze their electronic properties, such as the molecular electrostatic potential (MEP). ajchem-b.com These methods provide foundational data on the molecule's reactivity and potential interaction sites, which are essential for subsequent docking and simulation studies. Molecular docking analyses, validated by MD simulations, have successfully predicted the binding conformations and affinities of various small molecules within protein active sites, confirming the power of these computational tools in understanding structure-activity relationships. nih.govresearchgate.net
Analytical Method Development for Purity and Quantitative Assessment of 4 4 Carboxybutyl Benzoic Acid
Advanced Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a dicarboxylic acid like 4-(4-carboxybutyl)benzoic acid, both liquid and gas chromatography approaches are employed, each with specific sample preparation requirements.
High-Performance Liquid Chromatography (HPLC) Methodologies for Carboxylic Acids
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic carboxylic acids due to its versatility and applicability to non-volatile and thermally sensitive compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses. tandfonline.comtandfonline.com The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C18) and a polar mobile phase. tandfonline.comhelixchrom.com
The retention of ionic compounds like carboxylic acids is highly dependent on the pH of the mobile phase. nih.gov To achieve reproducible results and symmetrical peak shapes, the mobile phase is typically buffered or modified with an acid (e.g., phosphoric acid) or a base (e.g., triethylamine) to suppress the ionization of the carboxyl groups. nih.govekb.eglongdom.org In some challenging separations, ion-pairing reagents such as quaternary alkylammonium salts can be added to the mobile phase to enhance the retention and resolution of ionic analytes. nih.govtandfonline.com Detection is commonly performed using a UV detector, as the benzoic acid moiety exhibits strong absorbance in the ultraviolet region, typically around 205 nm or 254 nm. tandfonline.comekb.eg
A typical HPLC method for a related aromatic carboxylic acid might utilize the following conditions:
| Parameter | Condition | Source |
| Column | Zorbax SB-Aq, C18 (e.g., 4.6 x 250 mm, 5 µm) | ekb.eg |
| Mobile Phase A | 0.1% Triethylamine, pH adjusted to 4.0 with Orthophosphoric Acid | ekb.eg |
| Mobile Phase B | Acetonitrile/Methanol/Water (70:20:10 v/v/v) | ekb.eg |
| Elution | Gradient | ekb.eg |
| Flow Rate | 1.0 mL/min | longdom.org |
| Detection | UV at 205 nm | ekb.eg |
| Column Temp. | 40°C | ekb.eg |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of carboxylic acids by Gas Chromatography (GC) is often challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC system. lmaleidykla.ltrestek.com Consequently, a derivatization step is required to convert the polar carboxyl groups into less polar, more volatile esters or silyl (B83357) derivatives. nih.govresearchgate.net This transformation makes the analyte suitable for GC separation and detection. researchgate.net
The derivatized this compound can then be analyzed using a GC system coupled with a Mass Spectrometer (MS). The GC separates the derivative from other components in the sample, while the MS provides definitive identification based on its mass-to-charge ratio and fragmentation pattern. nih.gov Nonpolar capillary columns, such as those with a 5% phenylmethylpolysiloxane stationary phase, are typically used for the separation of these derivatives. researchgate.net
Mass Spectrometry Applications for Structural Confirmation and Purity Analysis
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet like GC or HPLC, it also serves as a powerful detector for purity analysis. nih.gov
In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For aromatic carboxylic acids, characteristic fragmentation patterns include the loss of a hydroxyl group (-OH) to form an [M-17]⁺ ion and the loss of the entire carboxyl group (-COOH) to form an [M-45]⁺ ion. docbrown.infolibretexts.orgmiamioh.edu The molecular ion peak (M⁺) of aromatic acids is typically prominent, aiding in the determination of the molecular weight. youtube.com
For this compound (Molecular Weight: 222.24 g/mol ), predicted mass-to-charge ratios (m/z) for various adducts in soft-ionization MS techniques can provide further confirmation.
| Adduct | Predicted m/z | Source |
| [M+H]⁺ | 223.09648 | uni.lu |
| [M+Na]⁺ | 245.07842 | uni.lu |
| [M-H]⁻ | 221.08192 | uni.lu |
| [M+NH₄]⁺ | 240.12302 | uni.lu |
| [M+K]⁺ | 261.05236 | uni.lu |
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy, further validating its identity.
Spectrophotometric Quantification Methods (e.g., UV-Vis based)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that absorb light in the UV-Vis range. longdom.org Due to the presence of the aromatic benzoic acid moiety, this compound exhibits characteristic absorbance in the UV region, making this technique suitable for its quantification. longdom.orgupi.edu
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. longdom.orgupi.edu To quantify the compound, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. longdom.org This technique is widely used in quality control and for monitoring the concentration of active ingredients in various formulations. longdom.org For enhanced specificity, especially in complex mixtures, derivative spectrophotometry can be employed to resolve overlapping spectral bands. researchgate.nettandfonline.com
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For carboxylic acids like this compound, derivatization is primarily employed to increase volatility for GC analysis, improve chromatographic behavior, and enhance detector response for both GC and HPLC. researchgate.netresearch-solution.comchemcoplus.co.jp
Two principal types of derivatization for carboxylic acids are silylation and alkylation. lmaleidykla.ltcolostate.edu
Silylation: This is the most common derivatization method for GC analysis. chemcoplus.co.jp It involves replacing the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jpcolostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that react readily with carboxylic acids. restek.comsigmaaldrich.com Silylation is particularly effective for dicarboxylic acids. lmaleidykla.lt The resulting silyl esters are significantly more volatile and less polar, leading to excellent peak shapes in GC. lmaleidykla.ltrestek.com
Alkylation (Esterification): This process converts carboxylic acids into their corresponding esters (e.g., methyl or butyl esters). research-solution.com Common reagents include diazomethane, boron trifluoride (BF₃) in an alcohol like methanol, and tetrabutylammonium (B224687) hydroxide (B78521) (TBH). researchgate.netresearch-solution.comlcms.cz Recently, reagents like 4-t-butylbenzyl bromide have been developed to create derivatives that produce intense and structurally informative ions in mass spectrometry, enhancing sensitivity. d-nb.info
In some cases, derivatization is used to introduce a fluorophore or a chromophore to the molecule, enabling highly sensitive detection by fluorescence or UV-Vis detectors in HPLC. researchgate.net For instance, reacting the carboxylic acid with a reagent like 2-bromo-2′-acetonaphthone creates a derivative with strong UV and fluorescence properties. researchgate.net
| Derivatization Method | Reagent Example | Primary Application | Benefit | Source |
| Silylation | BSTFA, MSTFA | GC-MS | Increases volatility, improves peak shape | restek.comnih.gov |
| Alkylation | BF₃ in Methanol | GC-MS | Forms volatile methyl esters | restek.comlcms.cz |
| Alkylation | 4-t-butylbenzyl bromide | GC-MS | Enhances MS signal intensity | d-nb.info |
| Fluorescent Tagging | 2-bromo-2′-acetonaphthone | HPLC-Fluorescence | Increases detection sensitivity | researchgate.net |
Chemical Reactivity and Transformation Pathways of 4 4 Carboxybutyl Benzoic Acid
Mechanistic Investigations of Organic Reactions Involving Carboxylic Acid Functionalities
The reactivity of 4-(4-carboxybutyl)benzoic acid is defined by its two carboxylic acid groups, which are attached to a flexible aliphatic chain and a rigid aromatic ring, respectively. These functional groups are the primary sites for a variety of organic transformations. Mechanistic investigations reveal that the reactivity can be finely tuned by selecting appropriate reagents and reaction conditions.
The carboxylic acid groups can undergo several fundamental reactions, including esterification, amide formation, and reduction. Esterification, the reaction with an alcohol to form an ester, typically requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org The mechanism of this Fischer esterification involves a series of proton transfer, nucleophilic addition, and dehydration steps. libretexts.org
Amide formation from a carboxylic acid and an amine is also a common transformation. Direct reaction is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activating agents such as carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently employed. libretexts.org The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. libretexts.org
Reduction of the carboxylic acid moieties to primary alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF). libretexts.org Borane is particularly useful as it reduces carboxylic acids faster than many other functional groups, allowing for chemoselective transformations. libretexts.org
The presence of two carboxylic acid groups in this compound allows for the potential for selective reactions. The aliphatic carboxylic acid is generally more flexible and may react at a different rate compared to the aromatic carboxylic acid, which is directly conjugated to the benzene (B151609) ring. This difference in reactivity can be exploited to achieve mono-functionalization.
Furthermore, the aromatic ring can participate in electrophilic aromatic substitution reactions, although the carboxylic acid group is deactivating and meta-directing. Conversely, in its deprotonated (carboxylate) form, it becomes more activating towards electrophiles. reddit.com
Table 1: Common Organic Reactions of Carboxylic Acid Functionalities
| Reaction Type | Reagents | Product | Key Mechanistic Feature |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Protonation of carbonyl oxygen enhances electrophilicity. libretexts.org |
| Amide Formation | Amine, Carbodiimide (e.g., DCC) | Amide | Formation of a reactive O-acylisourea intermediate. libretexts.org |
| Reduction | LiAlH₄ or BH₃/THF | Primary Alcohol | Nucleophilic hydride attack on the carbonyl carbon. libretexts.org |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Conversion of -OH to a better leaving group. libretexts.org |
Photochemical and Chemical Degradation Studies
The stability of this compound under various conditions is a critical aspect of its chemical profile. Degradation can occur through photochemical or chemical pathways, leading to the formation of various byproducts.
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in organic molecules. For aromatic carboxylic acids, this can involve processes like photoionization, photodissociation, photoaddition, and photoisomerization. researchgate.net The aromatic ring in this compound acts as a chromophore, absorbing light energy. This can lead to the formation of excited states, which may then undergo various reactions. One possible pathway is the formation of radicals through the cleavage of bonds. researchgate.net For instance, the C-C bond between the butyl chain and the aromatic ring could be susceptible to cleavage. The presence of two carboxylic acid groups may influence the degradation pathway. In some cases, photodecarboxylation can occur, leading to the loss of CO₂ and the formation of radical species. Studies on related compounds have shown that the photochemical degradation of drugs can lead to products with altered biological activity or toxicity. researchgate.net
Chemical Degradation: Chemical degradation can be initiated by various factors, including pH, temperature, and the presence of oxidizing or reducing agents.
Oxidative Degradation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl side chain. masterorganicchemistry.com Under harsh conditions, the entire butyl chain could be cleaved, leading to terephthalic acid. masterorganicchemistry.com The Fenton reaction, which involves hydrogen peroxide and an iron catalyst, generates highly reactive hydroxyl radicals that can lead to the degradation of aromatic compounds. tsijournals.com The degradation of benzoic acid has been used as a probe for radical formation in such systems. researchgate.net A derivative of this compound, known as BAY 58-2667, has been studied for its role in protecting soluble guanylyl cyclase (sGC) from oxidation-induced degradation. nih.govnih.gov This suggests that the parent compound or its derivatives can interact with and potentially be affected by oxidative environments.
Hydrolytic Degradation: While the carboxylic acid groups themselves are stable to hydrolysis, derivatives such as esters or amides would be susceptible to hydrolysis under acidic or basic conditions, regenerating the parent carboxylic acid.
Thermal Degradation: At elevated temperatures, decarboxylation can occur, where a carboxylic acid group is lost as carbon dioxide.
Table 2: Potential Degradation Pathways and Products
| Degradation Type | Conditions/Reagents | Potential Products |
| Photochemical | UV Light | Radicals, Isomers, Decarboxylation products |
| Oxidative | KMnO₄, Fenton's Reagent | Terephthalic acid, Cleavage products of the butyl chain |
| Thermal | High Temperature | Decarboxylation products |
Acid-Base Equilibria and Protonation State Analysis in Aqueous and Organic Media
The two carboxylic acid groups of this compound dictate its acid-base properties. Each group has a distinct acid dissociation constant (pKa), which is influenced by its chemical environment.
Aqueous Media: In an aqueous solution, the compound can exist in different protonation states depending on the pH of the medium. The benzoic acid moiety is expected to have a pKa value around 4.2, similar to benzoic acid itself. reddit.com The aliphatic carboxylic acid at the end of the butyl chain would have a pKa closer to that of a typical alkanoic acid, around 4.8.
The protonation state can be described as follows:
At a pH well below both pKa values (e.g., pH < 3), both carboxylic acid groups will be predominantly in their protonated, neutral form (COOH).
As the pH increases and approaches the pKa of the benzoic acid group, this group will start to deprotonate, forming a carboxylate anion (COO⁻).
As the pH further increases and surpasses the pKa of the aliphatic carboxylic acid, this group will also deprotonate.
At a pH significantly above both pKa values (e.g., pH > 7), both groups will be predominantly in their deprotonated, anionic form. reddit.com
The precise pKa values can be influenced by the intramolecular interactions between the two acidic groups. The negative charge on one deprotonated carboxylate group will make it more difficult to remove the proton from the second group, slightly increasing its pKa.
Organic Media: In organic solvents, the concept of pKa is less straightforward. The acid-base behavior will depend on the polarity and hydrogen-bonding capabilities of the solvent. In non-polar solvents, the carboxylic acid groups are likely to exist as hydrogen-bonded dimers. In polar aprotic solvents, the equilibria will be shifted, and the formation of ion pairs with any present counter-ions will be significant.
The protonation state is crucial for the molecule's solubility, reactivity, and its ability to interact with other molecules, such as biological targets. ebi.ac.uk For instance, the deprotonated carboxylate form is more water-soluble and can engage in electrostatic interactions.
Table 3: Predicted Protonation States of this compound at Different pH Values in Aqueous Solution
| pH Range | Predominant Species | Charge |
| pH < 3 | Fully protonated (di-acid) | 0 |
| pH ≈ 4.2 | Mixture of di-acid and mono-anion (aromatic deprotonated) | -1 to 0 |
| 4.2 < pH < 4.8 | Mono-anion (aromatic deprotonated) | -1 |
| pH ≈ 4.8 | Mixture of mono-anion and di-anion | -2 to -1 |
| pH > 6 | Fully deprotonated (di-anion) | -2 |
Formation of Supramolecular Assemblies and Complexation Phenomena
The structure of this compound, with its two carboxylic acid groups and a semi-rigid backbone, makes it an excellent building block for the construction of supramolecular assemblies. These assemblies are formed through non-covalent interactions, primarily hydrogen bonding.
The carboxylic acid functional group is well-known for its ability to form strong and directional hydrogen bonds. researchgate.net A common and highly stable motif is the formation of a cyclic dimer, where two carboxylic acid molecules are held together by two hydrogen bonds between their carboxyl groups. nih.gov
In the case of this compound, both the aromatic and aliphatic carboxylic acid groups can participate in hydrogen bonding. This can lead to the formation of various supramolecular structures, including:
Linear Chains: Molecules can link together in a head-to-tail fashion, with the aromatic carboxyl group of one molecule hydrogen-bonding to the aliphatic carboxyl group of another.
2D Networks: More complex two-dimensional sheets can form through a combination of hydrogen bonding interactions. nih.gov The interplay between the hydrogen bonds of the two different carboxylic acid groups and potential π-π stacking interactions of the benzene rings can lead to highly ordered structures. acs.org
Complexation with Other Molecules: this compound can co-crystallize with other molecules, particularly those with complementary hydrogen bonding sites, such as pyridines or other nitrogen-containing bases. rsc.org This can lead to the formation of salts or co-crystals with specific network structures. The formation of charge-assisted hydrogen bonds in such complexes can be particularly strong. researchgate.net
Derivatives of this compound have been shown to form complexes with biological macromolecules. For example, a derivative known as cinaciguat (B1243192) binds to soluble guanylate cyclase, acting as a heme mimetic. ebi.ac.ukpdbj.org This demonstrates the potential for this chemical scaffold to engage in specific and complex binding interactions.
Applications of 4 4 Carboxybutyl Benzoic Acid in Advanced Materials and Polymer Science
Potential Role as a Monomer in Polymer Synthesis Research
The dicarboxylic nature of 4-(4-carboxybutyl)benzoic acid allows it to act as a monomer in polycondensation reactions, particularly in the synthesis of polyesters and polyamides. ekb.eg Its asymmetrical structure, with one carboxyl group directly attached to the aromatic ring and the other at the end of a flexible alkyl chain, is expected to influence the resulting polymer's properties significantly.
Research into structurally similar monomers provides insight into the potential of this compound. For instance, a related bio-based monomer, 4-carboxybenzene propionic acid (4CBPA), which has an ethylene (B1197577) segment instead of a butylene one, has been proposed as an alternative to terephthalic acid (TPA) in the synthesis of semi-aromatic polyamides. rsc.org In one study, 4CBPA was polymerized with various aromatic and cycloaliphatic diamines. rsc.org The resulting polyamides, when compared to their TPA-based counterparts, exhibited lower glass transition (Tg) and melting temperatures (Tm). rsc.org Specifically, the polyamide synthesized from 4CBPA and m-xylylenediamine (B75579) (MXD) was found to be completely amorphous, unlike its TPA equivalent. rsc.org This suggests that incorporating flexible spacers, such as the butyl chain in this compound, can disrupt chain packing, reduce crystallinity, and modify thermal properties, which can be advantageous for improving processability.
The general method for synthesizing such polyamides involves the polycondensation of a dicarboxylic acid with a diamine. ekb.egchemguide.co.uk High molecular weight polymers are typically formed when a 1:1 stoichiometric ratio of the monomers is maintained. researchgate.net
Table 1: Comparison of Thermal Properties of Polyamides Based on Different Aromatic Dicarboxylic Acids
| Dicarboxylic Acid Monomer | Diamine Monomer | Resulting Polymer Property | Reference |
|---|---|---|---|
| 4-carboxybenzene propionic acid (4CBPA) | m-xylylenediamine (MXD) | Amorphous, lowered Tg vs. TPA equivalent | rsc.org |
| 4-carboxybenzene propionic acid (4CBPA) | Hexamethylenediamine | Lowered Tg and Tm vs. TPA equivalent | rsc.org |
Furthermore, the structure of this compound makes it a candidate for synthesizing thermotropic liquid crystalline polymers (LCPs). LCPs are known for their high thermal stability and mechanical properties. kpi.ua They are typically formed from rigid-rod monomers, often aromatic acids and phenols, that can self-organize into ordered structures upon melting. dtic.mildakenchem.com The combination of a rigid aromatic unit and a flexible spacer in this compound is a common design strategy to lower the melting temperature of LCPs, enhancing their melt processibility while retaining the desirable liquid crystalline properties. kpi.uaresearchgate.net
Integration into Functional Materials
The distinct functionalities of this compound make it a versatile building block for a range of functional materials beyond simple polymers.
Thermotropic Liquid Crystals: Complexation of biomacromolecules with surfactants that have flexible alkyl tails can lead to the formation of thermotropic liquid crystals. nih.gov While not a biomacromolecule itself, the amphiphilic nature of this compound, with its polar carboxylic acid ends and nonpolar hydrocarbon body, suggests its potential in creating ordered phases. Materials that change their physical properties with temperature, known as thermotropic liquid crystals, are crucial in applications like displays and sensors. dakenchem.com The synthesis of liquid crystalline polyesters often involves the polycondensation of aromatic dicarboxylic acids with diols, where the structure of the monomers dictates the thermal range of the liquid crystal phases. researchgate.net
Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Carboxylic acids are among the most common organic linkers used in MOF synthesis. brieflands.comscbt.com The two carboxylate groups of this compound can coordinate with metal ions to form extended one-, two-, or three-dimensional networks. uct.ac.za
The flexibility of the butyl chain in the linker can impart unique properties to the resulting MOF, such as framework flexibility, which can be triggered by guest molecule absorption. uct.ac.za The length and nature of the linker are critical in determining the topology, porosity, and ultimately the function of the MOF. Researchers have used various substituted benzoic acids to create MOFs for applications in gas storage, separation, and catalysis. nih.govrsc.org For example, zinc-based MOFs using aromatic carboxylic acid ligands have been noted for their good biocompatibility and thermal stability. brieflands.com The use of a linker like this compound could lead to new MOF architectures with tailored pore environments and functionalities.
Table 2: Examples of Benzoic Acid Derivatives as Linkers in Functional Materials
| Linker Molecule | Material Type | Metal Ion (if applicable) | Resulting Structure/Application | Reference |
|---|---|---|---|---|
| 3-(4-pyridyl) benzoic acid | MOF | Not specified | 1D, 2D, and 3D extended porous structures | uct.ac.za |
| 4-(4-pyridyl) benzoic acid | MOF | Not specified | 1D, 2D, and 3D extended porous structures | uct.ac.za |
| 3,6-bis(4-benzoic acid)-N-(4-benzoic acid) carbazole | MOF | Copper (Cu) | 3D framework for HPLC separation | rsc.org |
Supramolecular Chemistry Applications in Materials Design
Supramolecular chemistry involves the design of complex systems through non-covalent interactions, such as hydrogen bonding and π-π stacking. The benzoic acid moiety is a powerful and well-studied functional group in this field.
The carboxylic acid groups of this compound can form strong and directional hydrogen bonds. Typically, two benzoic acid molecules will form a stable dimer through a double hydrogen-bond motif. This self-assembly can be exploited to create larger, ordered structures. Studies on other benzoic acid derivatives have shown that mixing two different acids in equimolecular amounts can lead to the formation of 1:1 supramolecular complexes (SMCs) with unique liquid crystalline properties. mdpi.com The thermal stability and mesophase range of these materials are highly dependent on the structure of the constituent molecules, including the length of flexible alkyl chains. mdpi.com
This principle allows for the fine-tuning of material properties by simply blending different components. The flexible butyl chain and the two distinct carboxylic acid environments in this compound offer rich possibilities for designing complex supramolecular architectures, including liquid crystals and gels, through hydrogen bonding with itself or with other complementary molecules. The controlled self-assembly of molecules requires highly directional non-covalent interactions, and the benzoic acid group is an excellent candidate for achieving this. rsc.org
Furthermore, the aromatic ring can participate in π-π stacking interactions, which can further stabilize supramolecular assemblies and influence the electronic and optical properties of the resulting material. The interplay between hydrogen bonding from the carboxyl groups and potential coordination with metal ions provides a versatile platform for crystal engineering and the rational design of functional materials. uct.ac.za
Environmental Fate and Degradation Studies of Benzoic Acid Derivatives Non Toxicological Focus
Photodegradation Pathways in Environmental Matrices
Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of aromatic compounds from the environment. For benzoic acid and its derivatives, this process is typically initiated by the absorption of ultraviolet (UV) radiation, which can lead to the formation of reactive species and subsequent degradation.
Detailed Research Findings:
Studies on various aromatic carboxylic acids have shown that photodegradation in the presence of UV light can proceed through several mechanisms, including direct photolysis and indirect photo-oxidation involving hydroxyl radicals (•OH) researchgate.netacs.org. While specific studies on 4-(4-Carboxybutyl)benzoic acid are lacking, the general pathways for benzoic acid derivatives often involve hydroxylation of the aromatic ring and decarboxylation nih.gov.
The presence of a carboxyl group on the benzene (B151609) ring can influence the photodegradation rate. For instance, in the UV/H2O2 process, the degradation rate of benzoic acid has been observed to be influenced by the number of hydroxyl substituents on the ring acs.org. It is plausible that the aliphatic dicarboxylic acid side chain in this compound could also affect its photoreactivity. The alkyl chain might be susceptible to oxidation, potentially leading to the formation of various intermediates before complete mineralization.
Heterogeneous photocatalysis, often employing titanium dioxide (TiO2), is another important degradation pathway for carboxylic acids in water wordpress.comresearchgate.netscientific.net. This process involves the generation of highly reactive hydroxyl radicals on the surface of the photocatalyst upon UV irradiation, which then attack the organic molecule. The degradation pathway for benzoic acid under these conditions often starts with hydroxylation to form intermediates like salicylic (B10762653) acid, which are then further oxidized, leading to ring opening and eventual mineralization to CO2 and water researchgate.net.
| Process | General Findings for Benzoic Acid Derivatives | Potential Relevance for this compound |
| Direct Photolysis | Can occur with absorption of UV light, leading to bond cleavage. | The benzene ring and carboxyl groups are chromophores that can absorb UV light, potentially initiating degradation. |
| Indirect Photo-oxidation | Primarily driven by hydroxyl radicals (•OH), leading to hydroxylation of the aromatic ring and subsequent oxidation. researchgate.netacs.org | The aromatic ring is susceptible to •OH attack. The alkyl-carboxy side chain may also be oxidized. |
| Heterogeneous Photocatalysis (e.g., UV/TiO2) | Effective for mineralization of benzoic acid and its derivatives through surface-generated hydroxyl radicals. wordpress.comresearchgate.net | Expected to be a viable degradation pathway, likely involving initial attack on the aromatic ring or the aliphatic chain. |
This table presents generalized data for benzoic acid derivatives due to the absence of specific studies on this compound.
Chemical Stability and Persistence in Aqueous Environments
The chemical stability of a compound in water determines its persistence and potential for long-range transport. For benzoic acid derivatives, stability is influenced by factors such as pH, temperature, and the presence of other reactive chemical species.
Detailed Research Findings:
Benzoic acid itself is generally considered to be chemically stable in water under typical environmental conditions nih.gov. However, its derivatives can undergo degradation under specific conditions. For example, studies on the degradation of benzoic acid derivatives in subcritical water (high-temperature water under pressure) have shown that they become less stable with increasing temperature nih.gov. The primary degradation pathway observed under these conditions was decarboxylation nih.gov. For instance, benzoic acid decarboxylated to form benzene at temperatures above 300°C nih.gov.
The presence of the alkyl side chain in derivatives of benzoic acid can influence their stability and reactivity mdpi.com. While specific hydrolysis data for this compound is not available, esters of benzoic acid are known to undergo hydrolysis to the parent acid and alcohol researchgate.net. As this compound is a dicarboxylic acid, it is not subject to hydrolysis in the same manner as an ester, but the two carboxylic acid groups will exist in equilibrium with their conjugate bases depending on the pH of the aqueous environment.
The persistence of benzoic acid in the environment can be influenced by its sorption to soil and sediment, which in turn is affected by its chemical properties nih.gov. Due to its carboxylic acid groups, this compound is expected to be water-soluble, particularly at neutral to alkaline pH where the carboxyl groups are deprotonated. Its potential for sorption to soil and sediment would depend on factors like the organic carbon content of the solid phase and the pH of the water.
| Parameter | General Observations for Benzoic Acid Derivatives | Anticipated Behavior for this compound |
| Thermal Degradation | Benzoic acid is stable up to high temperatures in water, with significant degradation occurring above 300°C in subcritical water. nih.gov | Likely to be thermally stable under normal environmental temperatures. Degradation at elevated temperatures would likely involve decarboxylation. |
| pH Stability | Benzoic acid and its derivatives are generally stable across a range of environmental pH values. The speciation (protonated vs. deprotonated) of the carboxylic acid groups is pH-dependent. | Stable in typical environmental pH ranges. The two pKa values will determine the dominant ionic species in the water. |
| Hydrolysis | As a carboxylic acid, it is not susceptible to hydrolysis in the same way as esters or amides. | Stable with respect to hydrolysis. |
| Persistence | Benzoic acid can persist in the environment, with its fate being influenced by biodegradation and sorption processes. nih.gov | Persistence will be determined by its susceptibility to biodegradation and photodegradation, as well as its partitioning behavior in soil and water. |
This table presents generalized data for benzoic acid derivatives due to the absence of specific studies on this compound.
Future Directions and Emerging Research Avenues for 4 4 Carboxybutyl Benzoic Acid
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, shifting the paradigm from purely experimental-based discovery to a model-driven approach. tandfonline.com These computational tools are adept at identifying patterns in vast datasets, enabling predictions of molecular properties and behaviors with increasing accuracy. nih.gov For 4-(4-carboxybutyl)benzoic acid, this integration promises to accelerate research and development cycles significantly. acs.org
Machine learning algorithms can be trained on existing data from dicarboxylic acids to forecast the physicochemical properties, crystal structure, and potential polymorphs of this compound and its derivatives. nih.govacs.org This predictive power can guide experimental work, saving time and resources by prioritizing molecules with the highest probability of desired characteristics. For instance, ML models can screen virtual libraries of derivatives to identify candidates with optimal solubility, thermal stability, or binding affinity for specific targets. tandfonline.com Support Vector Regression (SVR) and Artificial Neural Networks (ANN) are examples of ML models that can be used to predict thermochemical properties, such as the enthalpy of formation, based on molecular descriptors. researchgate.net This approach can achieve accuracy comparable to computationally intensive methods like Density Functional Theory (DFT). researchgate.net
Table 1: Potential Applications of AI/ML in this compound Research
| Research Area | AI/ML Application | Potential Outcome |
|---|---|---|
| Property Prediction | Develop QSAR models using deep learning. tandfonline.com | Predict solubility, toxicity, and binding affinities of new derivatives. |
| Crystal Engineering | Use RF and SVM algorithms to predict polymorphism and solvate formation. nih.govacs.org | Guide crystallization experiments to obtain desired solid-state forms. |
| Synthesis Planning | Employ algorithms to devise novel and efficient synthetic routes. | Optimize reaction conditions and identify sustainable pathways. |
| New Materials Discovery | Screen virtual compounds for properties relevant to polymers or MOFs. nih.gov | Identify promising new materials based on the this compound scaffold. |
By harnessing AI, researchers can move beyond traditional trial-and-error methods, creating a more efficient and insightful discovery process for new applications of this compound.
Exploration of Novel Synthetic Methodologies for Sustainable Production
The principles of green chemistry are increasingly influencing the synthesis of aromatic carboxylic acids, steering the field away from fossil fuel dependency and towards more environmentally benign processes. numberanalytics.comnih.gov Future research on this compound will undoubtedly focus on developing sustainable production methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks. wur.nl
Novel synthetic strategies such as photocatalysis and electrochemical synthesis are emerging as powerful alternatives to traditional methods. numberanalytics.com These techniques often operate under mild conditions, offering high selectivity and reducing the generation of hazardous byproducts. numberanalytics.com Another promising avenue is the use of biomass-derived starting materials. acs.orgacs.org For example, researchers are exploring pathways to produce aromatic chemicals from lignin, an abundant biopolymer, which could potentially be adapted for the synthesis of precursors to this compound. rsc.org Domino reactions, where multiple bond-forming events occur in a single step, represent another efficient and sustainable approach, as demonstrated in the synthesis of functionalized aromatic carboxylic acids from biosourced 2-pyrones. acs.org
Table 2: Comparison of Synthetic Methodologies for Aromatic Carboxylic Acids
| Methodology | Traditional Methods | Novel Sustainable Methods |
|---|---|---|
| Starting Materials | Often petroleum-based. | Renewable feedstocks (e.g., biomass, CO2). numberanalytics.comacs.org |
| Reaction Conditions | Often require high temperatures and pressures. | Mild conditions (e.g., room temperature, ambient pressure). numberanalytics.com |
| Catalysts | May involve heavy or toxic metals. | Photocatalysts, enzymes, or greener metal catalysts. numberanalytics.comrsc.org |
| Byproducts | Can generate significant chemical waste. | Minimal waste generation, higher atom economy. nih.gov |
The development of these green synthetic routes is crucial not only for environmental stewardship but also for the economic viability of producing this compound and its derivatives on a larger scale for industrial applications.
Development of Advanced Characterization Techniques for Complex Chemical Systems
As the applications of this compound expand into more complex systems like high-performance polymers and nanostructured materials, the need for more sophisticated characterization techniques becomes paramount. While standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming molecular structure, they often provide spatially averaged information. ontosight.aiontosight.ai
Emerging techniques offer the ability to probe chemical systems with nanoscale spatial resolution. mdpi.com Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy, for example, combines the topographical imaging of AFM with the chemical identification capabilities of IR spectroscopy. mdpi.com This could be used to study the orientation and binding of this compound within a polymer matrix or as a self-assembled monolayer on a substrate. Such insights are critical for understanding structure-property relationships in advanced materials. mdpi.com Similarly, in situ Raman spectroscopy can be used to monitor the formation of different solid-state forms, such as salts or polymorphs, during mechanochemical synthesis, providing real-time information about the reaction pathways. rsc.org
Table 3: Advanced Characterization Techniques and Their Applications
| Technique | Information Provided | Relevance to this compound Systems |
|---|---|---|
| AFM-IR Spectroscopy | Nanoscale chemical imaging and topography. mdpi.com | Characterizing heterogeneity in polymer blends; studying monolayer formation and chemistry on surfaces. mdpi.com |
| In situ Raman Spectroscopy | Real-time monitoring of chemical transformations and solid-state forms. rsc.org | Elucidating mechanisms of salt or cocrystal formation; optimizing mechanochemical synthesis. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state analysis. mdpi.com | Investigating surface functionalization and interactions in composite materials. |
| Solid-State NMR (ssNMR) | Detailed structural information of materials in the solid state. | Characterizing the structure and dynamics of polymers and MOFs containing the compound. |
The application of these advanced techniques will provide an unprecedented level of detail, enabling a deeper understanding of how the molecular structure of this compound dictates the macroscopic properties of the complex systems in which it is a component.
Expanding the Scope of Academic Applications in Materials Science and Chemical Synthesis
The bifunctional nature of this compound, featuring both a rigid aromatic ring and a flexible alkyl chain terminating in a second carboxyl group, makes it an intriguing building block for creating novel materials and complex molecules. vulcanchem.com Its structure is ripe for exploration in advanced materials science and as a versatile intermediate in organic synthesis.
In materials science, dicarboxylic acids are fundamental monomers for producing high-performance polymers like polyesters. wur.nl The specific structure of this compound could be used to impart a unique combination of thermal stability (from the benzene (B151609) ring) and flexibility (from the butyl chain) to new polymeric materials. Furthermore, its ability to act as a linker molecule makes it a prime candidate for synthesizing metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. solubilityofthings.com The distance and orientation of the two carboxyl groups can be tuned to control the pore size and functionality of these frameworks.
In chemical synthesis, the compound serves as a valuable scaffold. The aromatic ring can be further functionalized, while the two carboxylic acid groups offer distinct points for reaction, potentially allowing for the construction of complex molecular architectures. nih.govorganic-chemistry.org For example, derivatives of this compound are already being investigated as linkers in bioconjugates and prodrugs, highlighting its potential in medicinal chemistry.
Table 4: Emerging Applications in Materials Science and Synthesis
| Field | Potential Application | Rationale |
|---|---|---|
| Polymer Science | Monomer for specialty polyesters or polyamides. | Unique combination of rigidity and flexibility could lead to materials with tailored mechanical and thermal properties. wur.nlsolubilityofthings.com |
| Materials Science | Linker for Metal-Organic Frameworks (MOFs). | The specific length and geometry of the molecule can be used to design MOFs with desired pore structures and properties. |
| Supramolecular Chemistry | Building block for liquid crystals. | The rod-like shape of the molecule is conducive to forming liquid crystalline phases. |
| Organic Synthesis | Versatile chemical intermediate. | The two distinct carboxyl groups and the aromatic ring provide multiple reaction sites for building complex target molecules. nih.gov |
| Medicinal Chemistry | Scaffold for drug design and delivery. | Use as a linker to connect an active drug to a targeting moiety, improving specificity. vulcanchem.com |
The continued exploration of this compound in these academic contexts is expected to uncover new functionalities and applications, further cementing its role as a valuable compound in the chemist's toolkit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
